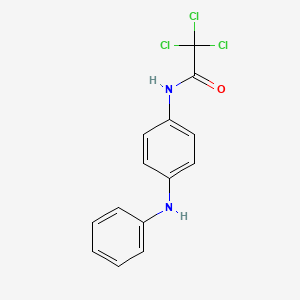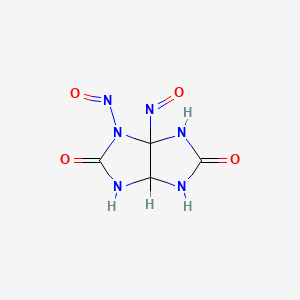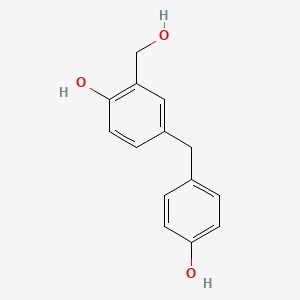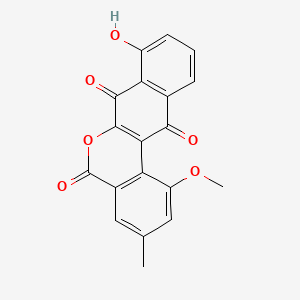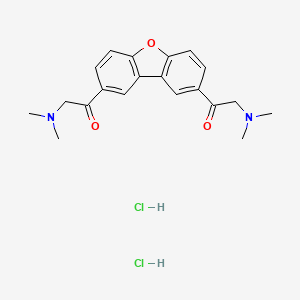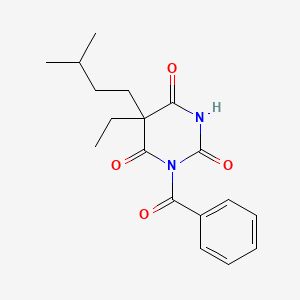
Tris(4-chlorophenyl)methane
Übersicht
Beschreibung
Tris(4-chlorophenyl)methane, also known as 4-chlorophenylmethanetris, is an aromatic compound with a molecular formula of C18H12Cl3. It is a colorless, crystalline solid that is soluble in most organic solvents. This compound is a widely used reagent in organic synthesis and is used in the production of a variety of organic compounds. It is also used in the synthesis of pharmaceuticals, dyes, and other compounds.
Wissenschaftliche Forschungsanwendungen
Environmental Contaminant Identification
Tris(4-chlorophenyl)methane (TCPM) and its metabolite tris(4-chlorophenyl)methanol have been identified as environmental contaminants, particularly in aquatic organisms and sediment. These compounds are globally widespread and have been detected in various species, including marine mammals, fish, and even in human milk. Their detection points to a significant environmental presence, necessitating further research into their origins and impact on ecosystems and human health (Buser, 1995); (de Boer, Wester, Evers, & Brinkman, 1996).
Bioaccumulation and Biomagnification
Studies have shown that TCPM and its derivatives bioaccumulate and biomagnify in marine food webs. They are found in higher concentrations in organisms higher up in the food chain, such as marine mammals and birds. This bioaccumulation is a concern due to the potential health impacts on wildlife and humans who consume these organisms (Falandysz, Strandberg, Strandberg, & Rappe, 1999).
Analytical Method Development
Advancements in analytical methods, such as gas chromatography-mass spectrometry, have been crucial in detecting and quantifying TCPM and its derivatives in environmental samples. These methods enable more accurate and sensitive detection, which is essential for understanding the distribution and concentration of these compounds in various ecosystems (Mutlu, Cao, Pierfelice, Graber, Burback, & Waidyanatha, 2021).
Toxicological Studies
Although data on the toxicity of TCPM and its derivatives are limited, some studies have indicated potential health impacts. For instance, research in rats suggests that TCPM may have hepatic effects and potentially carcinogenic properties. Understanding these toxicological aspects is crucial for assessing the risk posed by these compounds to both wildlife and humans (Boer, 1996).
Environmental Source Analysis
Research has also focused on identifying the sources of TCPM and its derivatives in the environment. One source is technical DDT, where these compounds are present as impurities. However, other sources are also presumed, indicating the need for further research to fully understand the origins and pathways of these contaminants in the environment (Holmstrand, Zencak, Mandalakis, Mandalakis, Andersson, & Gustafsson, 2010).
Wirkmechanismus
- TCPM is a globally widespread contaminant, but its production figures, origin, and applications remain poorly understood .
- TCPM has been found in fish, birds, and marine mammals worldwide, with concentrations around 1-2 mg/kg (lipid weight basis) in marine mammals from the North Sea .
Target of Action
Mode of Action
Safety and Hazards
TCPM is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Biochemische Analyse
Biochemical Properties
Tris(4-chlorophenyl)methane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been shown to induce the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics . Additionally, this compound interacts with glutathione-S-transferases, enzymes that play a crucial role in detoxification processes . These interactions suggest that this compound can influence the metabolic pathways of organisms, potentially leading to altered biochemical states .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. In zebrafish embryos, exposure to this compound has been shown to disrupt pancreatic organogenesis and gene expression . This compound affects cell signaling pathways, including those involved in retinol metabolism, circadian rhythm, and steroid biosynthesis . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and activates the aryl hydrocarbon receptor (AHR) and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways . These pathways are involved in the regulation of detoxification enzymes and oxidative stress responses. Additionally, this compound induces the activity of cytochrome P450 enzymes and glutathione-S-transferases, leading to changes in gene expression and enzyme activity . These molecular interactions highlight the compound’s potential to disrupt normal cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and persistent, leading to long-term effects on cellular function . Studies have shown that this compound can accumulate in tissues over time, leading to prolonged exposure and potential toxicity . Additionally, the degradation of this compound in the environment is slow, contributing to its persistence and long-term impact on biological systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In zebrafish embryos, higher doses of this compound have been associated with increased embryonic mortality and developmental deformities . In rats, oral exposure to this compound for 28 days resulted in increased liver/body weight ratios, changes in liver cytoplasm, and alterations in blood counts . These findings suggest that this compound can have toxic effects at high doses, highlighting the importance of dosage considerations in assessing its impact.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to retinol metabolism, circadian rhythm, and steroid biosynthesis . The compound interacts with enzymes such as cytochrome P450s and glutathione-S-transferases, influencing metabolic flux and metabolite levels . These interactions suggest that this compound can alter normal metabolic processes, potentially leading to adverse effects on organismal health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It has been detected in human breast milk and adipose tissues, indicating its ability to accumulate in lipid-rich environments . The compound is also known to bioaccumulate in marine mammals and birds, suggesting that it can be transported through the food chain . These findings highlight the potential for widespread distribution and accumulation of this compound in biological systems.
Subcellular Localization
The compound’s ability to accumulate in lipid-rich tissues suggests that it may localize to cellular membranes and lipid droplets
Eigenschaften
IUPAC Name |
1-[bis(4-chlorophenyl)methyl]-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGIESWOTQOLJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181976 | |
| Record name | Benzene, 1,1',1''-methylidynetris(4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27575-78-6 | |
| Record name | Benzene, 1,1',1''-methylidynetris(4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027575786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1',1''-methylidynetris(4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



